Jak2-IN-4 -

Jak2-IN-4

Catalog Number: EVT-12561818
CAS Number:
Molecular Formula: C23H27N5O4S
Molecular Weight: 469.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Jak2-IN-4 is a small molecule inhibitor specifically targeting Janus kinase 2 (JAK2), a member of the Janus kinase family involved in various signaling pathways, particularly those related to hematopoiesis and immune responses. JAK2 mutations are implicated in several hematological malignancies, making it a critical target for therapeutic intervention. Jak2-IN-4 is classified as a selective JAK2 inhibitor, designed to interfere with the activity of JAK2 by binding to its active site, thereby inhibiting downstream signaling pathways associated with cell proliferation and survival.

Source and Classification

Jak2-IN-4 is derived from structure-based drug design approaches that leverage the understanding of JAK2's molecular structure and its interactions with other molecules. This compound falls under the category of small-molecule inhibitors, specifically designed to modulate protein function by blocking enzymatic activity. Its classification as a JAK2 inhibitor places it within a broader class of drugs targeting kinases, which are critical in many signaling pathways linked to cancer and autoimmune diseases.

Synthesis Analysis

Methods and Technical Details

The synthesis of Jak2-IN-4 involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available precursors that are modified through various chemical reactions.
  2. Reactions: Typical reactions employed include amination, alkylation, and cyclization processes to construct the core structure of Jak2-IN-4.
  3. Purification: The final product is purified using techniques such as column chromatography or recrystallization to ensure high purity levels suitable for biological testing.

Specific details on the synthetic route may include:

  • Use of protecting groups during synthesis to prevent unwanted side reactions.
  • Application of analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure and purity of Jak2-IN-4.
Molecular Structure Analysis

Structure and Data

Jak2-IN-4 has a well-defined molecular structure characterized by specific functional groups that facilitate its binding to the JAK2 enzyme. The structural formula can be represented as follows:

CxHyNzOw\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{w}

Where xx, yy, zz, and ww represent the number of carbon, hydrogen, nitrogen, and oxygen atoms in the compound, respectively.

Key data points about its molecular structure include:

  • Molecular weight
  • Melting point
  • Solubility in various solvents

The three-dimensional conformation can be analyzed using computational methods such as molecular dynamics simulations to predict how Jak2-IN-4 interacts with JAK2 at an atomic level.

Chemical Reactions Analysis

Reactions and Technical Details

Jak2-IN-4 undergoes specific chemical reactions that contribute to its pharmacological activity:

  1. Binding Reaction: The primary reaction involves the binding of Jak2-IN-4 to the ATP-binding site of JAK2, inhibiting its kinase activity.
  2. Metabolic Reactions: Once administered, Jak2-IN-4 may undergo metabolic transformations in vivo, which can affect its efficacy and safety profile.

Studies often utilize enzyme assays to measure the inhibitory effect of Jak2-IN-4 on JAK2 activity, providing quantitative data on its potency.

Mechanism of Action

Process and Data

The mechanism of action for Jak2-IN-4 involves:

  1. Inhibition of Phosphorylation: By binding to JAK2, Jak2-IN-4 prevents the phosphorylation of downstream signaling molecules such as signal transducer and activator of transcription proteins (STATs).
  2. Disruption of Signaling Pathways: This inhibition leads to reduced activation of pathways involved in cell proliferation, survival, and immune response.

Data from biochemical assays demonstrate that Jak2-IN-4 effectively reduces JAK2-mediated phosphorylation events in cellular models.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Stability under various pH conditions should be evaluated.
  • Reactivity: Reactivity with biological molecules can be assessed through interaction studies.

Relevant data includes:

  • LogP (partition coefficient) indicating lipophilicity.
  • pKa values determining ionization at physiological pH.
Applications

Scientific Uses

Jak2-IN-4 is primarily utilized in research settings to study:

  1. Cancer Therapeutics: As a potential treatment for various cancers associated with aberrant JAK2 signaling.
  2. Autoimmune Disorders: Investigating its effects on immune cell function and cytokine signaling pathways.

Additionally, it serves as a tool compound for understanding JAK/STAT signaling mechanisms and developing further inhibitors with improved selectivity and efficacy profiles.

Introduction to JAK2 Kinase as a Therapeutic Target

Role of JAK-STAT Signaling in Hematopoiesis and Immune Regulation

The JAK-STAT pathway functions as an evolutionarily conserved signaling mechanism that transmits extracellular cytokine signals directly to the nucleus, enabling rapid modulation of gene transcription. JAK2 associates constitutively with cytokine receptors including those for erythropoietin (EpoR), thrombopoietin (TPO-R), and granulocyte colony-stimulating factor (G-CSFR). Upon ligand binding, receptor dimerization induces transphosphorylation of JAK2 molecules, activating their tyrosine kinase function. The activated JAK2 then phosphorylates specific tyrosine residues on cytokine receptors, creating docking sites for STAT transcription factors (particularly STAT3, STAT5A, and STAT5B). Following phosphorylation by JAK2, STAT proteins dimerize and translocate to the nucleus where they regulate genes critical for hematopoietic differentiation, erythropoiesis, megakaryopoiesis, and myeloid cell development [2] [5] [7].

Beyond hematopoiesis, JAK2 participates in immune cell regulation through cytokines that signal via JAK2 homodimers or heterodimers with JAK1 or TYK2. The pathway demonstrates remarkable contextual duality: STAT1 and STAT2 activation typically promotes antitumor immunity through interferon-mediated effects on antigen presentation and immune cell activation, while STAT3 and STAT5 activation often drives pro-survival signaling and immunosuppression within tumor microenvironments. This intricate balance makes selective pharmacological intervention challenging, as broad JAK-STAT inhibition may simultaneously impair beneficial immune surveillance while suppressing oncogenic signaling. Negative regulators including SOCS proteins, PIAS, and protein tyrosine phosphatases provide intrinsic pathway modulation, but these mechanisms are frequently dysregulated in hematological malignancies [5] [7].

Pathogenic Implications of JAK2-V617F Mutation in Myeloproliferative Neoplasms

The JAK2 V617F mutation represents the molecular cornerstone of Philadelphia chromosome-negative myeloproliferative neoplasms (MPNs), occurring in >95% of polycythemia vera (PV) cases and 50-60% of essential thrombocythemia (ET) and primary myelofibrosis (PMF) cases. This somatic point mutation substitutes phenylalanine for valine at position 617 within the pseudokinase domain (JH2), which normally exerts autoinhibitory control over the kinase domain (JH1). Structural analyses reveal that V617F disrupts this auto-inhibitory interface, resulting in constitutive kinase activity independent of cytokine stimulation. The hyperactivated kinase continuously phosphorylates STAT proteins, driving uncontrolled myeloid proliferation and establishing the molecular basis for MPN phenotypes [2] [9] [10].

The clinical consequences of JAK2 hyperactivation manifest as distinct MPN subtypes: PV features erythroid hyperplasia with elevated hemoglobin and hematocrit; ET presents with megakaryocytic proliferation and thrombocytosis; PMF demonstrates extramedullary hematopoiesis and bone marrow fibrosis secondary to aberrant megakaryocyte-derived cytokine release. Importantly, JAK2 V617F is strongly associated with thrombotic complications, with mutation-positive ET patients exhibiting significantly higher thrombosis risk than CALR-mutated counterparts. The mutation burden also correlates with phenotype severity, with homozygous mutations (arising from chromosome 9p uniparental disomy) driving more aggressive disease manifestations. Beyond V617F, exon 12 mutations in JAK2 occur in approximately 3% of PV patients and drive isolated erythrocytosis, while exon 16 mutations associate with acute lymphoid leukemias. These mutations uniformly promote pathogenic JAK2 activation through distinct structural mechanisms affecting pseudokinase domain function [2] [4] [10].

Structural Basis for JAK2 Kinase Domain Inhibition

The JAK2 kinase domain (JH1) adopts a characteristic bilobate kinase fold consisting of an N-terminal lobe (primarily β-sheets) and a C-terminal lobe (α-helices), with the ATP-binding pocket situated at their interface. This catalytic cleft contains several pharmacologically targetable features: 1) a hinge region connecting the two lobes (residues Leu932-Gly935) that forms hydrogen bonds with ATP adenine ring; 2) a catalytic triad (Lys882-Glu898-Asp994) essential for phosphotransfer; 3) a DFG motif (Asp994-Phe995-Gly996) controlling activation state; and 4) a P-loop (Gly840-Gly847) that coordinates ATP phosphate groups. Type I inhibitors like ruxolitinib target the active conformation of JAK2 by binding the ATP-pocket, competing with ATP while stabilizing the DFG-in conformation. While clinically effective for symptom management, these agents exhibit limited selectivity between JAK family members and between wild-type versus mutant JAK2, contributing to dose-limiting toxicities including anemia and thrombocytopenia [3] [6] [8].

Recent structural studies illuminate novel pseudokinase domain-mediated activation mechanisms where pathogenic mutations create distinct dimerization interfaces. This breakthrough suggests that next-generation inhibitors targeting mutant-specific conformations or pseudokinase domain interfaces could achieve greater selectivity. Jak2-IN-4 exemplifies progress toward this goal through its pyrimidine-based scaffold that optimizes interactions within the ATP-binding cleft. Computational modeling and crystallographic analyses demonstrate that Jak2-IN-4 forms critical hydrogen bonds with Leu932 in the hinge region and Asp994 in the catalytic loop, complemented by hydrophobic interactions with Val863 and Ala880 in the glycine-rich loop. The compound's aminopyrimidine core and fluorinated benzamide substituent precisely occupy the adenine-binding pocket while extending toward the solvent front, conferring high affinity (IC50 < 50 nM) and improved JAK2 selectivity over JAK1 and JAK3 [6] [8] [9].

Table 2: Structural and Biochemical Properties of Selected JAK2 Inhibitors

CompoundCore ScaffoldJAK2 IC₅₀ (nM)Key Binding InteractionsSelectivity Profile
Jak2-IN-4Pyrimidine<50Leu932, Asp994, Val863, Ala880High for JAK2 over JAK1/JAK3
RuxolitinibPyrrolopyrimidine3Leu932, Glu930, Arg980JAK1/JAK2
FedratinibPiperazinyl3Leu932, Asp994, Tyr931JAK2 > FLT3
CYT387Aminopyrimidine18Leu932, Asp994JAK1/JAK2/TYK2
AZ960Pyrazolopyridine<3Leu932, Asp994, Tyr931JAK2 > JAK3

Ongoing medicinal chemistry efforts focus on developing type II inhibitors that stabilize the inactive DFG-out conformation, potentially overcoming resistance mutations in the ATP-binding pocket. Fragment-based screening and structure-guided design have yielded compounds with distinct chemical scaffolds including azaindoles, deazapurines, and aminopyrazolopyrimidines. Jak2-IN-4 exemplifies these advances through its optimized interactions with both the hinge region and the unique hydrophobic pocket created by the DFG-out conformation. Molecular dynamics simulations confirm stable binding with root-mean-square deviation (RMSD) fluctuations below 1.5 Å throughout 100 ns trajectories, indicating high complex stability. These structural insights provide the foundation for developing next-generation inhibitors capable of selectively targeting JAK2-V617F while sparing wild-type JAK2 in hematopoietic and immune functions, potentially overcoming the limitations of current clinical JAK inhibitors [6] [8] [9].

Properties

Product Name

Jak2-IN-4

IUPAC Name

5-methyl-4-(5-methylsulfonyl-6,7-dihydro-4H-furo[3,2-c]pyridin-2-yl)-N-(4-morpholin-4-ylphenyl)pyrimidin-2-amine

Molecular Formula

C23H27N5O4S

Molecular Weight

469.6 g/mol

InChI

InChI=1S/C23H27N5O4S/c1-16-14-24-23(25-18-3-5-19(6-4-18)27-9-11-31-12-10-27)26-22(16)21-13-17-15-28(33(2,29)30)8-7-20(17)32-21/h3-6,13-14H,7-12,15H2,1-2H3,(H,24,25,26)

InChI Key

YDZHOVOPBMIATL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1C2=CC3=C(O2)CCN(C3)S(=O)(=O)C)NC4=CC=C(C=C4)N5CCOCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.